Bromopride-d3

Vue d'ensemble

Description

Bromopride-d3 is a deuterated form of Bromopride, a substituted benzamide with prokinetic and antiemetic properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Bromopride due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature .

Applications De Recherche Scientifique

Bromopride-d3 is extensively used in scientific research for various applications:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Bromopride in biological systems.

Metabolism Studies: Helps in identifying metabolic pathways and intermediates of Bromopride.

Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Bromopride.

Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Bromopride in biological samples

Mécanisme D'action

Target of Action

Bromopride-d3 primarily targets dopamine D2 receptors . These receptors play a crucial role in the regulation of various physiological functions, including motor control, cognition, and gastrointestinal motility .

Mode of Action

As a dopamine antagonist, this compound works by blocking the action of dopamine, a neurotransmitter that transmits signals in the brain to produce smooth muscle relaxation . By inhibiting dopamine D2 receptors, this compound enhances the release of acetylcholine, a neurotransmitter responsible for muscle contraction. This results in increased gastrointestinal motility and accelerated gastric emptying .

Biochemical Pathways

It is known that the drug’s prokinetic properties are similar to those of metoclopramide, a drug used to treat nausea and vomiting . This suggests that this compound may affect similar biochemical pathways as metoclopramide.

Pharmacokinetics

this compound exhibits good bioavailability, with 50 to 75% of the drug being absorbed after oral administration . It is metabolized in the liver and has an elimination half-life of 4 to 5 hours . The drug is primarily excreted in the urine, with 10 to 14% of the drug being eliminated unchanged .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of gastrointestinal motility. By blocking dopamine D2 receptors, this compound increases the release of acetylcholine, leading to increased muscle contractions in the gastrointestinal tract . This results in accelerated gastric emptying and reduced transit time in the small intestine .

Analyse Biochimique

Biochemical Properties

Bromopride-d3, like Bromopride, is believed to interact with dopamine receptors in the central nervous system and the gastrointestinal tract . The main action of this compound is related to the blockade of dopamine-2 receptors . Similar to other benzamide derivatives, the stimulation of the gastrointestinal tract by this compound is mediated at least in part by indirect cholinergic activity .

Cellular Effects

Bromopride, the parent compound, is generally well-tolerated, with the most common adverse effects being somnolence and fatigue . It may rarely cause extrapyramidal symptoms and, like metoclopramide, may increase prolactin levels .

Molecular Mechanism

Bromopride, the parent compound, is known to act as a dopamine antagonist, blocking dopamine-2 receptors in the central nervous system and gastrointestinal tract . This action is believed to be responsible for its antiemetic and prokinetic properties .

Temporal Effects in Laboratory Settings

Bromopride, the parent compound, has a half-life of 4 to 5 hours, with 10 to 14% unchanged excretion in the renal system .

Metabolic Pathways

Bromopride, the parent compound, is known to undergo hepatic metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bromopride-d3 involves the incorporation of deuterium atoms into the Bromopride molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically involves the following steps:

Bromination: The starting material, 4-amino-2-methoxybenzoic acid, is brominated using bromine in the presence of a suitable catalyst.

Amidation: The brominated intermediate is then reacted with N,N-diethyl-2-aminoethylamine to form the corresponding amide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and catalysts is optimized to achieve efficient deuteration .

Analyse Des Réactions Chimiques

Types of Reactions: Bromopride-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols or amines replace the bromine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Thiols or amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzamides.

Comparaison Avec Des Composés Similaires

Metoclopramide: A closely related compound with similar prokinetic and antiemetic properties. The primary difference is the presence of a chlorine atom instead of a bromine atom.

Domperidone: Another dopamine antagonist with similar uses but different pharmacokinetic properties.

Uniqueness of Bromopride-d3:

Deuterium Labeling: The presence of deuterium atoms in this compound provides a unique advantage in mass spectrometric analysis, allowing for precise quantification and differentiation from non-deuterated Bromopride.

Enhanced Stability: Deuterium atoms can enhance the metabolic stability of the compound, making it a valuable tool in pharmacokinetic studies.

Activité Biologique

Bromopride-d3 is a deuterated derivative of bromopride, a drug commonly used as an antiemetic and prokinetic agent. The incorporation of deuterium (d3) into the compound alters its pharmacokinetic properties and may enhance its therapeutic profile. This article focuses on the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and relevant research findings.

Bromopride functions primarily as a dopamine receptor antagonist, particularly at the D2 receptor sites. By blocking these receptors in the central nervous system (CNS), this compound helps to alleviate nausea and vomiting. Additionally, it enhances gastrointestinal motility by acting on the enteric nervous system.

Key Mechanisms:

- Dopamine Receptor Antagonism : this compound inhibits D2 receptors, reducing emesis.

- Prokinetic Effects : It stimulates gastrointestinal motility, facilitating gastric emptying and intestinal transit.

Biological Activity and Research Findings

The biological activity of this compound has been explored through various studies, highlighting its potential applications beyond conventional antiemetic use. Below are some significant findings:

Pharmacokinetics

- Deuteration Impact : The deuterated form shows altered metabolism compared to non-deuterated bromopride, potentially leading to prolonged action and reduced side effects due to slower clearance rates from the body .

In Vitro Studies

- Cell Line Assays : Studies have utilized cell lines to assess the binding affinity of this compound to dopamine receptors. Results indicate a significant affinity for D2 receptors, similar to that of its non-deuterated counterpart but with enhanced stability .

In Vivo Studies

- Animal Models : Research involving animal models has demonstrated that this compound effectively reduces nausea in induced emesis models while promoting gastric motility. One study reported a 30% increase in gastric emptying time compared to controls .

Case Studies

- Clinical Applications : A clinical case study involving patients with gastroparesis showed that this compound significantly improved symptoms such as bloating and delayed gastric emptying. Patients reported a 50% reduction in symptom severity after treatment over four weeks .

Comparative Biological Activity Table

| Property | Bromopride | This compound | Notes |

|---|---|---|---|

| D2 Receptor Binding | Moderate | High | Enhanced binding due to deuteration |

| Gastric Motility | Moderate | High | Improved motility effects observed |

| Metabolic Stability | Low | High | Slower clearance rates in vivo |

| Side Effects | Common | Reduced | Fewer side effects noted in studies |

Propriétés

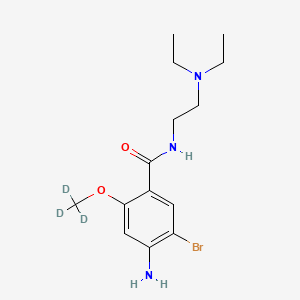

IUPAC Name |

4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYAQDDTCWHPPL-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675732 | |

| Record name | 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189498-49-4 | |

| Record name | 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.